4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide
Description
4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 1-methylindole group at the 4-position and a pyridin-2-yl moiety at the terminal amide nitrogen. Its molecular formula is C₁₈H₁₉N₃O, with a molecular weight of 293.37 g/mol.
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C18H19N3O/c1-21-13-14(15-8-2-3-9-16(15)21)7-6-11-18(22)20-17-10-4-5-12-19-17/h2-5,8-10,12-13H,6-7,11H2,1H3,(H,19,20,22) |
InChI Key |
XTXSIFNENNAMRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The indole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Butanamide Chain Attachment: The butanamide chain is introduced through an amide coupling reaction, where the indole derivative reacts with a butanoic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyridine Ring Attachment: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, where the butanamide derivative reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the indole substituents, amide linkage modifications, or pyridine ring substitutions. Below is a detailed comparison with key analogs:
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Structure : Features a fluoro-biphenyl group and an ethyl-indole moiety linked via a propanamide chain.
- Key Differences: Replaces the pyridin-2-yl group with a fluoro-biphenyl system.
- However, the absence of the methyl group on indole may reduce steric hindrance, affecting target binding .
3-(4-acetylphenyl)-4-(1-methyl-1H-indol-3-yl)-N-(2-(pyridin-2-yl)propan-2-yl)butanamide
- Structure : Adds a 4-acetylphenyl group to the butanamide chain and modifies the pyridine substituent with a branched propane group.
- Key Differences: Increased molecular weight (453.58 g/mol) due to the acetylphenyl and branched pyridine substituents.
- Functional Impact : Enhanced binding affinity in kinase inhibition assays reported in preliminary studies, attributed to the acetylphenyl group’s electronic effects .
4-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
- Structure : Replaces the indole and pyridine rings with benzothiazole and thiazole groups, respectively.
- Key Differences :
- Sulfur-containing heterocycles (benzothiazole and thiazole) instead of nitrogen-based indole/pyridine.
- Molecular formula C₁₄H₁₃N₃OS₃ and weight 367.47 g/mol .
- Functional Impact : Demonstrated antimicrobial activity in vitro, suggesting sulfur atoms contribute to redox-modulating properties absent in the target compound .
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives
- Structure : Pyrimidine core substituted with pyridin-2-yl and thiazol-5-yl groups.
- Key Differences: Pyrimidine scaffold instead of butanamide.
- Functional Impact : Patent data highlight antitumor activity via kinase inhibition, emphasizing the importance of the pyrimidine-thiazole synergy over indole-based systems .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Indole vs. Thiazole/Benzothiazole : Indole-containing compounds (e.g., the target compound) often exhibit superior CNS activity due to indole’s resemblance to tryptamine neurotransmitters. In contrast, thiazole derivatives show stronger antimicrobial or anticancer profiles .
- Pyridine Modifications : Pyridin-2-yl groups enhance solubility and metal-coordination capacity, critical for enzyme interactions. Branched pyridine substituents (e.g., in CAS 1620051-21-9) improve selectivity but reduce metabolic stability .
- Amide Linkage Flexibility : The butanamide chain in the target compound allows conformational adaptability, whereas rigid scaffolds (e.g., pyrimidine in ) favor high-affinity but narrow-spectrum binding.
Biological Activity
4-(1-Methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide, a compound with structural features indicative of potential biological activity, has garnered interest in medicinal chemistry. This article explores its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects, supported by recent research findings and data.
Chemical Structure and Properties
The compound's chemical structure is characterized by an indole moiety linked to a butanamide chain and a pyridine ring. Its molecular formula is with a molecular weight of approximately 228.29 g/mol. The presence of the indole and pyridine rings suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide can be categorized into several key areas:
1. Anticancer Activity
Studies have indicated that compounds with indole structures often exhibit anticancer properties. For instance, similar indole derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(1-Methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide | MDA-MB-231 (Breast Cancer) | TBD | Apoptosis induction |
| Indole Derivative A | PC3 (Prostate Cancer) | 27.05 | Cell cycle arrest |
| Indole Derivative B | DU145 (Prostate Cancer) | 62.5 | DNA damage and chromatin condensation |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
2. Enzyme Inhibition
The compound may also exhibit inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression. Research has shown that derivatives similar to this compound can inhibit HDAC2 and HDAC3 effectively.
Table 2: HDAC Inhibition Potency
| Compound | HDAC Type | IC50 (µM) |
|---|---|---|
| 4-(1-Methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide | HDAC2 | TBD |
| Indole Derivative C | HDAC3 | 0.14 |
3. Antioxidant Activity
Indoles are known for their antioxidant properties, which can mitigate oxidative stress in cells. The antioxidant capacity of the compound could play a role in its overall biological activity.
Case Studies
Recent studies have focused on the synthesis and evaluation of various indole derivatives, including 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)butanamide. For example, a study evaluated the effects of this compound on different cancer cell lines, demonstrating its potential as a therapeutic agent due to its ability to induce apoptosis selectively in malignant cells without significant toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
